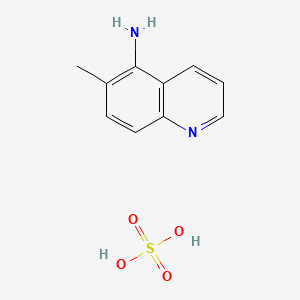
1-((4-Methylpiperazin-1-yl)sulfonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Methylpiperazin-1-yl)sulfonyl)-1,4-diazepane is a heterocyclic compound that contains both piperazine and diazepane moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methylpiperazin-1-yl)sulfonyl)-1,4-diazepane typically involves the reaction of 4-methylpiperazine with sulfonyl chloride, followed by cyclization with a suitable diazepane precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-Methylpiperazin-1-yl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
1-((4-Methylpiperazin-1-yl)sulfonyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((4-Methylpiperazin-1-yl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-((4-Methylpiperazin-1-yl)sulfonyl)aniline: Shares the piperazine and sulfonyl moieties but differs in the diazepane structure.
1-((4-Methylpiperazin-1-yl)sulfonyl)benzene: Contains a benzene ring instead of a diazepane ring.
Uniqueness
1-((4-Methylpiperazin-1-yl)sulfonyl)-1,4-diazepane is unique due to its combination of piperazine and diazepane rings, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C10H22N4O2S |
|---|---|
Peso molecular |
262.38 g/mol |
Nombre IUPAC |
1-(4-methylpiperazin-1-yl)sulfonyl-1,4-diazepane |
InChI |
InChI=1S/C10H22N4O2S/c1-12-7-9-14(10-8-12)17(15,16)13-5-2-3-11-4-6-13/h11H,2-10H2,1H3 |
Clave InChI |
CUPOHRYPJFPCIJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)S(=O)(=O)N2CCCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11858387.png)





![4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11858408.png)

![2-Phenethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11858424.png)



![7-(cyclohexylamino)-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B11858450.png)
